molecular formula C21H26N6O3S2 B3307365 2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole CAS No. 933012-92-1

2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole

Cat. No.: B3307365
CAS No.: 933012-92-1
M. Wt: 474.6 g/mol
InChI Key: ISSNUJCSIKUUSW-UHFFFAOYSA-N
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Description

2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzothiazole core.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is attached via a condensation reaction with a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine and pyrimidine rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Studies have shown that it may possess anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine
  • 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone

Uniqueness

What sets 2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole apart from similar compounds is its unique combination of functional groups. The presence of the benzothiazole core, piperazine ring, pyrimidine ring, and sulfonyl group provides a distinct chemical profile that allows for diverse biological activities and chemical reactivity.

Properties

IUPAC Name

4-[6-methyl-2-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S2/c1-15-13-20(25-9-11-30-12-10-25)24-21(22-15)26-5-7-27(8-6-26)32(28,29)17-3-4-18-19(14-17)31-16(2)23-18/h3-4,13-14H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSNUJCSIKUUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole
Reactant of Route 4
2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole
Reactant of Route 5
2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole
Reactant of Route 6
Reactant of Route 6
2-methyl-6-({4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole

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